9,10-Dihydro-9,10-dimethyl-9,10-ethenoanthracene
Description
Properties
Molecular Formula |
C18H16 |
|---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
1,8-dimethyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaene |
InChI |
InChI=1S/C18H16/c1-17-11-12-18(2,15-9-5-3-7-13(15)17)16-10-6-4-8-14(16)17/h3-12H,1-2H3 |
InChI Key |
VYXHBQHIQICOHS-UHFFFAOYSA-N |
Canonical SMILES |
CC12C=CC(C3=CC=CC=C31)(C4=CC=CC=C24)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydro-9,10-dimethyl-9,10-ethenoanthracene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the characteristic polycyclic structure .
Industrial Production Methods
The production process generally requires precise control of temperature and pressure to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
9,10-Dihydro-9,10-dimethyl-9,10-ethenoanthracene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or other electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents and controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydrocarbon derivatives. Substitution reactions typically result in halogenated or alkylated products .
Scientific Research Applications
9,10-Dihydro-9,10-dimethyl-9,10-ethenoanthracene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of polycyclic aromatic hydrocarbons and their reactivity.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 9,10-Dihydro-9,10-dimethyl-9,10-ethenoanthracene involves its interaction with specific molecular targets. These interactions often lead to changes in the structure and function of the target molecules, which can result in various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Insights :
- Nitrovinyl groups at C-9 significantly enhance anticancer activity compared to methyl or cyanovinyl substituents .
- Methyl groups may improve solubility or stability but lack direct pharmacological efficacy in cancer models .
Bridging Group Variations
The type of bridge between C-9 and C-10 impacts molecular rigidity and electronic properties:
Insights :
- Unsaturated etheno bridges enhance rigidity and electronic conjugation, favoring host-guest applications .
- Ethano bridges (saturated) are more flexible but effective in selective crystallization .
Insights :
- Functional groups (e.g., carboxylate, dimethanol) dictate host selectivity for specific isomers .
- Rigid etheno/ethano frameworks are essential for precise molecular recognition .
Physical and Chemical Properties
| Property | This compound | 9-Ethyl-9,10-dimethyl-9,10-dihydroanthracene | Nitrovinyl Derivatives |
|---|---|---|---|
| Molecular Formula | C₁₈H₁₈ (inferred) | C₁₈H₂₀ | C₁₉H₁₅NO₂ (e.g., 16a) |
| Molecular Weight | ~234.3 g/mol | 236.36 g/mol | ~313.3 g/mol |
| Key Applications | Material science, host-guest systems | N/A (limited activity reported) | Anticancer agents |
Insights :
- Methyl and ethyl substituents increase hydrophobicity, while nitrovinyl groups introduce polar reactivity .
Biological Activity
9,10-Dihydro-9,10-dimethyl-9,10-ethenoanthracene (DMDHA) is an organic compound with the molecular formula C18H16. It belongs to a class of polycyclic aromatic hydrocarbons (PAHs) known for their complex structures and diverse biological activities. This article explores the biological activity of DMDHA, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C18H16 |
| Molecular Weight | 232.3 g/mol |
| IUPAC Name | 1,8-dimethyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaene |
| InChI Key | VYXHBQHIQICOHS-UHFFFAOYSA-N |
| Canonical SMILES | CC12C=CC(C3=CC=CC=C31)(C4=CC=CC=C24)C |
Antimicrobial Properties
DMDHA has shown promising antimicrobial activity against various pathogens. Studies indicate that it exhibits effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism by which DMDHA exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Properties
Research has highlighted the potential of DMDHA as an anticancer agent. In vitro studies demonstrate that DMDHA can inhibit the proliferation of cancer cells from various origins, including breast and lung cancers. The compound appears to induce apoptosis (programmed cell death) in cancer cells through several pathways:
- Cell Cycle Arrest : DMDHA has been shown to cause cell cycle arrest at the G1/S phase.
- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to apoptosis.
- Inhibition of Oncogenic Pathways : DMDHA may inhibit key signaling pathways involved in tumor growth and metastasis.
The biological activity of DMDHA is attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to alterations in gene expression and protein function. Notably, the rigid polycyclic structure of DMDHA enhances its binding affinity to DNA and proteins involved in cell signaling.
Case Studies
-
Anticancer Activity in Breast Cancer Cells :
- A study conducted on MCF-7 breast cancer cells demonstrated that treatment with DMDHA resulted in a significant reduction in cell viability (up to 70% at higher concentrations). The study reported increased levels of apoptotic markers such as cleaved PARP and caspase-3 activation.
-
Antimicrobial Efficacy Against Staphylococcus aureus :
- In vitro tests showed that DMDHA exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. The compound's mechanism involved disruption of the bacterial cell wall integrity.
Comparison with Similar Compounds
DMDHA's unique structural features set it apart from similar compounds:
| Compound | Structure Similarity | Notable Activity |
|---|---|---|
| 9,10-Dihydro-9,10-ethanoanthracene | Lacks dimethyl groups | Weaker anticancer properties |
| 9,10-Dimethyl-9,10-dihydro-9,10-ethanoanthracene-2,3,6,7-tetraol | More hydrophilic due to hydroxyl groups | Enhanced solubility but reduced potency |
Research Applications
DMDHA serves as a model compound in various fields:
- Chemistry : Used in studies examining PAH reactivity.
- Biology : Investigated for its biological activities and potential therapeutic applications.
- Medicine : Ongoing research aims to explore its role in drug development for cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
